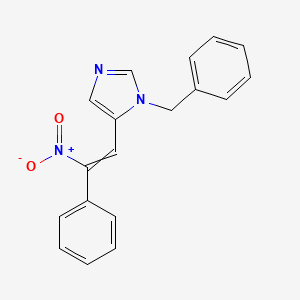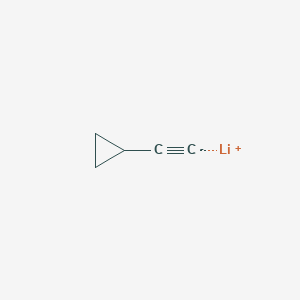
Lithium, (cyclopropylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (cyclopropylethynyl)- is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a lithium atom bonded to a cyclopropylethynyl group, which imparts distinct reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (cyclopropylethynyl)- typically involves the reaction of cyclopropylethynyl halides with lithium metal. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of Lithium, (cyclopropylethynyl)- follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and solvent purity to achieve consistent product quality. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium, (cyclopropylethynyl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form lithium hydride derivatives.
Substitution: Participates in nucleophilic substitution reactions, replacing the lithium atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxide, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
Scientific Research Applications
Lithium, (cyclopropylethynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyclopropylethynyl groups into target molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium, (cyclopropylethynyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed effects in biological systems. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lithium, (cyclopropylethynyl)- include other lithium-organic derivatives such as lithium phenylacetylide and lithium cyclopropylacetylide. These compounds share some reactivity characteristics but differ in their specific chemical and physical properties.
Uniqueness
What sets Lithium, (cyclopropylethynyl)- apart from similar compounds is its unique cyclopropylethynyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in specific industrial processes.
Properties
CAS No. |
201218-09-9 |
|---|---|
Molecular Formula |
C5H5Li |
Molecular Weight |
72.1 g/mol |
IUPAC Name |
lithium;ethynylcyclopropane |
InChI |
InChI=1S/C5H5.Li/c1-2-5-3-4-5;/h5H,3-4H2;/q-1;+1 |
InChI Key |
MJASWWFHVAFXPM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-]#CC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




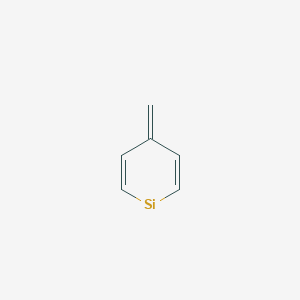

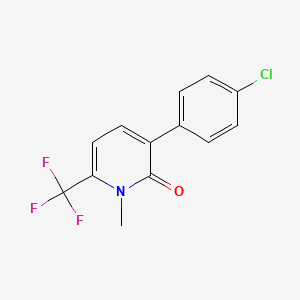
![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)

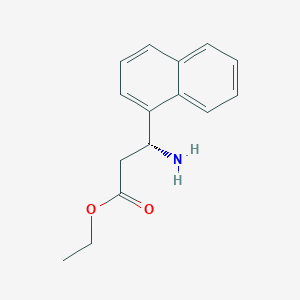

![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
